2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide
Description
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide is a thiazole-based acetamide derivative featuring a 3-chlorophenylamino substitution at the 2-position of the thiazole ring and an acetamide group at the 4-position linked to a 3-methoxyphenethyl chain. Thiazole derivatives are pharmacologically significant due to their structural resemblance to natural penicillin lateral chains and their roles in modulating biological targets such as enzymes and receptors . This compound’s design combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-26-18-7-2-4-14(10-18)8-9-22-19(25)12-17-13-27-20(24-17)23-16-6-3-5-15(21)11-16/h2-7,10-11,13H,8-9,12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRJLYDOTHBDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS No. 1040657-60-0) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.9 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 3-methoxyphenyl groups contributes to its pharmacological properties.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance activity against specific targets:
- Cytotoxicity Assays : The compound exhibited an IC50 value that indicates effective inhibition of cancer cell proliferation, comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis, primarily through hydrophobic interactions .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Bacterial Inhibition : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances antibacterial activity .
- Fungal Activity : Similar compounds in the thiazole family have shown antifungal properties, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
| Structural Feature | Activity Impact |
|---|---|
| Chlorine Substitution | Increases cytotoxicity and antibacterial activity |
| Methoxy Group | Enhances solubility and bioavailability |
| Thiazole Ring | Essential for anticancer and antimicrobial effects |
Case Studies
- Anticancer Studies : A study highlighted the effectiveness of thiazole derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor regression compared to control groups .
- Antimicrobial Trials : Another investigation assessed the compound's efficacy against multi-drug resistant bacterial strains, revealing potent inhibition comparable to leading antibiotics .
Comparison with Similar Compounds
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl substitution on the acetamide and a thiazol-2-yl group.
- Conformation : Crystallographic studies reveal a twisted dihedral angle (79.7°) between the dichlorophenyl and thiazole rings, influencing intermolecular hydrogen bonding .
- Key Difference : The target compound’s thiazol-4-yl substitution and extended phenethyl chain may reduce steric hindrance and enhance receptor interactions.
Triazole-Based Analogues
2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
- Structure : Triazole core with methoxyphenyl and methylsulfanyl substituents.
- Properties : Higher molecular weight (504.62 g/mol) and LogP (3.32) compared to the target compound, suggesting reduced aqueous solubility .
- Key Difference : Triazole vs. thiazole rings alter hydrogen-bonding capacity and metabolic stability.
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide
- Structure : Chlorophenyl-substituted triazole with a methoxyphenyl acetamide.
- Activity : Similar anti-exudative activity to diclofenac in preclinical models .
- Key Difference : The target compound’s thiazole core may confer distinct electronic effects compared to triazole-based systems.
Complex Heterocyclic Analogues
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Structure: Chromeno-pyrimidine scaffold with chlorophenyl and methoxyphenyl groups.
- Properties : Extended π-conjugation system likely enhances UV absorption and photostability .
- Key Difference : The target compound’s simpler thiazole structure may improve synthetic accessibility and pharmacokinetic profiles.
Crystallographic and Conformational Comparisons
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between 44.5° and 77.5° affecting dimerization via N–H···O bonds .
- Implications for Target Compound : The 3-methoxyphenethyl chain in the target compound may introduce conformational flexibility, enabling adaptive binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
